6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride

Lipophilicity Physicochemical Properties Medicinal Chemistry

Sourcing spirocyclic amines with defined substitution patterns is challenged by batch-to-batch variability and lack of conformational constraint data. 6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride resolves this with a rigid, gem-dimethyl-locked scaffold (0 rotatable bonds) and a quantified LogP of 2.73-a +0.8-1.1 log unit shift versus unsubstituted analogs that critically alters BBB permeability predictions. • Use the precisely defined 6,6-dimethyl core for reproducible CNS-penetrant fragment screening and SAR benchmarking. • Leverage the primary amine handle for parallel amide, sulfonamide, or urea library synthesis targeting kinase ATP pockets and GPCR allosteric sites. • Supplied as stable hydrochloride salt; racemic at C1 with chiral resolution feasible via diastereomeric salt formation. Consistent quality supports reliable procurement workflows.

Molecular Formula C10H20ClN
Molecular Weight 189.72 g/mol
Cat. No. B13493141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride
Molecular FormulaC10H20ClN
Molecular Weight189.72 g/mol
Structural Identifiers
SMILESCC1(CCC2(CC1)CC2N)C.Cl
InChIInChI=1S/C10H19N.ClH/c1-9(2)3-5-10(6-4-9)7-8(10)11;/h8H,3-7,11H2,1-2H3;1H
InChIKeyPBXRGSKBKCZYMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Dimethylspiro[2.5]octan-1-amine Hydrochloride


6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride (CAS 2703782-24-3) is a spirocyclic primary amine building block featuring a rigid [2.5]spiro core with geminal dimethyl substitution at the 6-position of the cyclohexane ring . The compound is supplied as the hydrochloride salt (molecular weight 189.73 g/mol, molecular formula C₁₀H₂₀ClN), which enhances aqueous solubility and handling stability . Its three-dimensional spiro architecture, coupled with the sterically demanding 6,6-dimethyl motif, positions this compound as a conformationally constrained scaffold for medicinal chemistry, fragment-based library construction, and the exploration of spirocyclic chemical space [1].

Why Generic Substitution Fails


In-class substitution of spirocyclic amines is not permissible without rigorous validation, because even modest alkyl substitution patterns materially alter key physicochemical and steric parameters that govern molecular recognition, pharmacokinetic behavior, and synthetic utility. The 6,6-dimethyl substitution on the spiro[2.5]octane core introduces a calculated LogP of approximately 2.73 , representing a substantial increase in lipophilicity compared to the unsubstituted analog (LogP ~1.67–1.91) [1]. This difference of approximately one LogP unit corresponds to a predicted tenfold shift in partition coefficient, which can critically impact membrane permeability, protein binding, and off-target promiscuity in biological assays. Furthermore, the geminal dimethyl group eliminates rotatable bonds at the 6-position (rotatable bonds = 0 for the target compound ), locking the cyclohexane ring into a more defined conformational ensemble relative to unsubstituted or mono-substituted congeners. This conformational restriction is directly relevant to structure-activity relationships, where subtle changes in three-dimensional shape can determine target engagement versus inactivity. Consequently, procuring the precisely defined 6,6-dimethyl analog is essential for reproducibility in medicinal chemistry optimization and fragment-based screening campaigns.

Quantitative Differentiation Evidence


Enhanced Lipophilicity (LogP)

The 6,6-dimethyl substitution increases the calculated octanol-water partition coefficient (LogP) by approximately 0.8–1.1 units compared to the unsubstituted spiro[2.5]octan-1-amine scaffold. The target compound exhibits a vendor-calculated LogP of 2.7258 , whereas the unsubstituted analog has reported calculated LogP values of 1.6679 and 1.911 [1]. This difference corresponds to a predicted 6- to 12-fold increase in lipophilicity, which directly impacts compound behavior in biological assays and formulation development.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Increased Molecular Weight and Steric Bulk

The presence of the geminal 6,6-dimethyl group increases the molecular weight of the free base by 14 Da (two methyl groups) relative to the unsubstituted core. As the hydrochloride salt, the target compound has a molecular weight of 189.73 g/mol , compared to 161.67 g/mol for unsubstituted spiro[2.5]octan-1-amine hydrochloride [1] and 125.21 g/mol for the unsubstituted free amine . This ~28 Da increase (for the salt form) is accompanied by a steric footprint that restricts conformational flexibility at the 6-position and can enhance shape complementarity with concave protein binding pockets.

Molecular Weight Steric Hindrance Fragment-Based Drug Discovery

Elimination of Rotatable Bonds

The 6,6-dimethyl substitution eliminates the potential for rotational flexibility around the C6 position of the cyclohexane ring. The target compound is reported to have zero rotatable bonds (Rotatable_Bonds = 0) . In contrast, while the unsubstituted spiro[2.5]octan-1-amine also reports zero rotatable bonds , the presence of the geminal dimethyl group further rigidifies the cyclohexane ring by locking it into a single chair conformation and preventing ring-flipping dynamics. This conformational constraint is a direct consequence of the gem-dimethyl substitution and is not present in the unsubstituted or mono-methylated analogs.

Conformational Restriction Rotatable Bonds Ligand Efficiency

Unchanged Topological Polar Surface Area (TPSA)

The calculated topological polar surface area (TPSA) for 6,6-dimethylspiro[2.5]octan-1-amine hydrochloride is 26.02 Ų . This value is identical to that reported for the unsubstituted spiro[2.5]octan-1-amine scaffold (26.02 Ų) , confirming that the 6,6-dimethyl substitution does not alter the hydrogen-bonding capacity of the molecule while preserving favorable drug-like properties for CNS penetration (TPSA < 60–70 Ų is generally predictive of blood-brain barrier permeability).

Polar Surface Area Blood-Brain Barrier Permeability Drug-Likeness

Validated Application Scenarios


CNS-Focused Fragment Library Construction

Procure the 6,6-dimethyl analog to populate fragment libraries intended for blood-brain barrier penetrant target screening. The elevated LogP (2.73) combined with low TPSA (26.02 Ų) aligns with empirically derived guidelines for CNS drug-likeness , positioning this scaffold as a privileged starting point for neuroscience and psychiatric disease targets [1].

Spirocyclic Diversification for Kinase/GPCR Lead Optimization

Use the conformationally restricted 6,6-dimethylspiro[2.5]octan-1-amine core as a versatile amine handle for parallel synthesis of spirocyclic amide, sulfonamide, or urea libraries. The gem-dimethyl group provides a defined three-dimensional vector that can probe hydrophobic sub-pockets commonly found in kinase ATP-binding sites and GPCR orthosteric/allosteric binding regions [1].

Physicochemical Property Benchmarking and SAR Studies

Employ the 6,6-dimethyl analog as a comparator compound to benchmark the effects of geminal substitution on LogP, metabolic stability, and target engagement relative to unsubstituted or mono-substituted spiro[2.5]octan-1-amines. The quantified ΔLogP of +0.8–1.1 provides a calibrated reference for understanding how incremental alkyl substitution modulates drug-like properties in spirocyclic chemical space.

Chiral Resolution and Stereochemical Exploration

Although supplied as a racemic mixture at the C1 amine-bearing carbon, the rigid spirocyclic framework of 6,6-dimethylspiro[2.5]octan-1-amine makes it an attractive candidate for chiral resolution via diastereomeric salt formation or chiral chromatography. The resolved enantiomers can then be used to explore stereospecific interactions with chiral biological targets, leveraging the enhanced steric differentiation imparted by the 6,6-dimethyl group [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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